molecular formula C5H4N6O3 B2653883 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide CAS No. 161155-34-6

6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide

Cat. No.: B2653883
CAS No.: 161155-34-6
M. Wt: 196.126
InChI Key: YXZYICXETWOIKF-UHFFFAOYSA-N
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Description

6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide is a heterocyclic compound characterized by its unique pyrazole ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-nitropyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazoles or other functionalized pyrazole derivatives.

Scientific Research Applications

6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. The compound may also modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dinitropyrazolo[4,3-c]pyrazole: Another nitro-substituted pyrazole with similar structural features.

    1,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxamide: Lacks the nitro group but shares the core pyrazole structure.

Uniqueness

6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3/c6-4(12)2-1-3(9-8-2)5(10-7-1)11(13)14/h(H2,6,12)(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZYICXETWOIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1C(=NN2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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